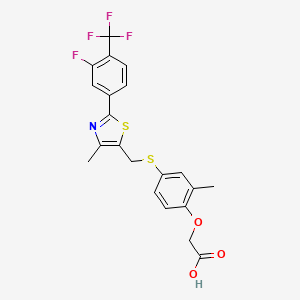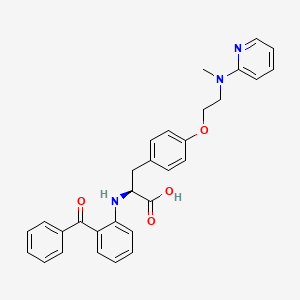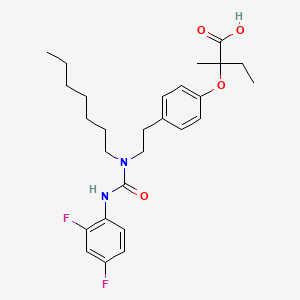
Fenleuton
Übersicht
Beschreibung
Fenleuton, also known by its trade name Lofrin, is a chemical compound with the molecular formula C17H15FN2O3. It is a drug that acts as a 5-lipoxygenase inhibitor and inhibits the formation of leukotrienes, which are inflammatory mediators involved in various respiratory diseases .
Vorbereitungsmethoden
The synthesis of Fenleuton involves several steps. One of the key synthetic routes includes the reaction of 4-fluorophenol with 3-bromophenylacetylene in the presence of a base to form 4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-ol. This intermediate is then reacted with hydroxylamine to yield this compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques.
Analyse Chemischer Reaktionen
Fenleuton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the phenyl or butynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Fenleuton has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study 5-lipoxygenase inhibition.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Industry: Utilized in the development of anti-inflammatory drugs and veterinary medicine.
Wirkmechanismus
Fenleuton exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, this compound reduces the production of leukotrienes LTB4, LTC4, LTD4, and LTE4, which are involved in inflammatory responses. This inhibition helps in reducing inflammation and improving respiratory function .
Vergleich Mit ähnlichen Verbindungen
Fenleuton is similar to other 5-lipoxygenase inhibitors such as Zileuton. this compound is unique in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
This compound’s uniqueness lies in its specific inhibition of the 5-lipoxygenase enzyme, making it a valuable compound in the study and treatment of inflammatory diseases .
Eigenschaften
CAS-Nummer |
141579-54-6 |
|---|---|
Molekularformel |
C17H15FN2O3 |
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21) |
InChI-Schlüssel |
MWXPQCKCKPYBDR-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Kanonische SMILES |
CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-76745 Abbott-76745 fenleuton LoFrin |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


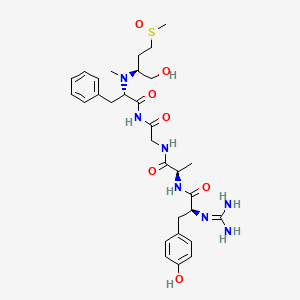
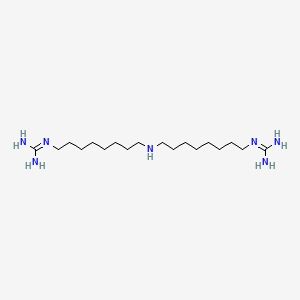
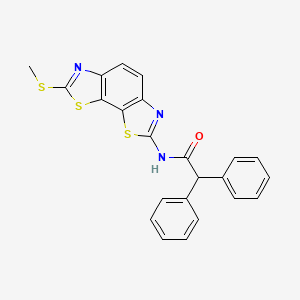
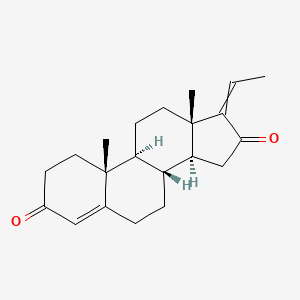

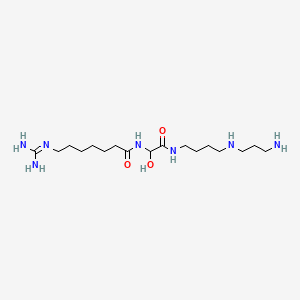
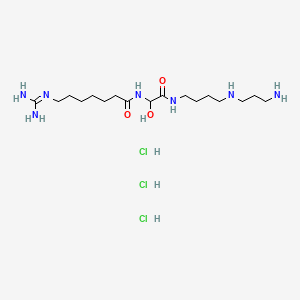
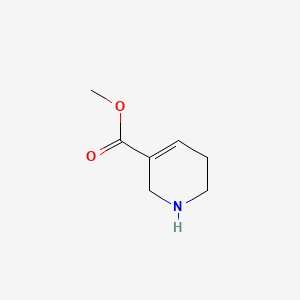
![1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B1672444.png)

